Cas no 936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core, designed for applications in medicinal chemistry and pharmaceutical research. Its structure combines a tert-butyl group for enhanced steric stability with a chloro-methylpyrimidinyl moiety, offering selective reactivity for targeted modifications. The benzenesulfonamide scaffold provides a versatile platform for further functionalization, making it valuable in the development of enzyme inhibitors or receptor modulators. The chloro and methyl substituents on the pyrimidine ring contribute to its potential as a key intermediate in synthesizing bioactive compounds. This compound is characterized by its high purity and well-defined synthetic route, ensuring reproducibility in research applications.
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide structure
936092-53-4 structure
商品名:N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
CAS番号:936092-53-4
MF:C15H19ClN4O2S
メガワット:354.854960680008
MDL:MFCD16619372
CID:844605
PubChem ID:53401091

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
    • Benzenesulfonamide, 3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)-
    • N-tert-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfonamide
    • N-tert-butyl-3-(2-chloro-5-methylpyrimidin-4-ylamino)benzenesulfonamide
    • 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide (ACI)
    • N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide
    • SB58008
    • W16891
    • N-t-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfon amide
    • VINYOUWDZHOVFB-UHFFFAOYSA-N
    • AKOS037647203
    • CS-0061358
    • MFCD16619372
    • SY269487
    • 936092-53-4
    • 3-[(2-CHLORO-5-METHYL-4-PYRIMIDINYL)AMINO]-N-(TERT-BUTYL)BENZENESULFONAMIDE
    • SCHEMBL265954
    • 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide
    • VCE2F4KT2L
    • N-tert-butyl-3-[(2-chloro-5-methyl-3,4-dihydropyrimidin-4-ylidene)amino]benzene-1-sulfonamide
    • N-(tert-Butyl)-3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzenesulfonamide
    • AS-72812
    • DTXSID30694794
    • N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide
    • MDL: MFCD16619372
    • インチ: 1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)
    • InChIKey: VINYOUWDZHOVFB-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=C(NC2C(C)=CN=C(Cl)N=2)C=CC=1)(NC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 354.0917247g/mol
  • どういたいしつりょう: 354.0917247g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 489
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

  • 密度みつど: 1.312

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A745808-1g
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
936092-53-4 95%
1g
$156.0 2025-02-26
Chemenu
CM128417-250mg
N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
936092-53-4 95%
250mg
$56 2024-07-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD165856-5g
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
936092-53-4 95%
5g
¥2782.0 2024-04-17
TRC
N077985-2.5mg
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
936092-53-4
2.5mg
$ 200.00 2022-06-03
TRC
N077985-10mg
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
936092-53-4
10mg
$ 585.00 2022-06-03
TRC
N077985-5mg
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
936092-53-4
5mg
$ 370.00 2022-06-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD165856-1g
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
936092-53-4 95%
1g
¥795.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131998-100mg
N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide
936092-53-4 97%
100mg
¥448.00 2024-04-24
Chemenu
CM128417-1g
N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
936092-53-4 95%
1g
$282 2021-08-05
Matrix Scientific
099343-1g
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 95+%
936092-53-4 95+%
1g
$639.00 2023-09-06

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  rt → 45 °C; overnight, 45 °C
リファレンス
Preparation of diphenyl aminopyrimidine compounds as JAK2 kinase inhibitors
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  3 h, reflux
リファレンス
N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide for treating myelofibrosis
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  2 h, rt → 100 °C
リファレンス
Preparation of diphenylpyrimidine diamine derivative as HDAC and JAK dual-targeting inhibitors for treatment of cancer
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  3 h, reflux; reflux → rt
リファレンス
Preparation of pyrimidine derivatives as JAK kinases inhibitors
, United States, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  2 h, 100 °C
リファレンス
Synthesis and biological evaluation of novel 2,4-dianilinopyrimidine derivatives as potent dual janus kinase 2 and histone deacetylases inhibitors
Zhou, Haiping; Jiang, Junhao; Lu, Jinyu; Ran, Dongzhi; Gan, Zongjie, Journal of Molecular Structure, 2022, 1253,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cobalt (mannitol, sorbitol, xylitol, tartaric acid, malic acid, citric acid coated magnetic nanoparticles) Solvents: γ-Valerolactone ;  18 h, 80 °C
リファレンス
A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinib
Khorsandi, Zahra; Hajipour, Abdol R.; Sarfjoo, Mohamad Reza; Varma, Rajender S., Green Chemistry, 2021, 23(14), 5222-5229

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  3 h, reflux
リファレンス
Compositions and methods for treating myelofibrosis
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  3 h, reflux; reflux → rt
リファレンス
Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Methanol ,  Water ;  25 °C; 20 h, 45 °C
リファレンス
Preparation of phenylpyrimidine diamine derivative and application thereof
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  72 h, 120 °C
リファレンス
Preparation of oxoindoline derivatives as protein function modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases
, United States, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ;  rt; rt → 100 °C; 6 h, 100 °C
1.2 Solvents: 1,4-Dioxane ;  0.5 h
リファレンス
Synthetic technique of TG101209 for treating bone marrow hyperplastic tumor
Zhang, Yi-jun; Liu, Yi-wen; Chen, Yi-xing; Wang, Yan-ling; Li, De-jiang, Jingxi Huagong, 2014, 31(7), 866-869

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cobalt ,  Silica Solvents: Polyethylene glycol ;  60 °C
リファレンス
Sustainable synthesis of potential antitumor new derivatives of Abemaciclib and Fedratinib via C-N cross coupling reactions using Pd/Cu-free Co-catalyst
Khorsandi, Zahra; Keshavarzipour, Fariba; Varma, Rajender S.; Hajipour, Abdol R.; Sadeghi-Aliabadi, Hojjat, Molecular Catalysis, 2022, 517,

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Raw materials

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preparation Products

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide 関連文献

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamideに関する追加情報

Introduction to N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (CAS No. 936092-53-4)

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 936092-53-4, represents a promising candidate for further exploration due to its unique structural and chemical properties. The presence of multiple functional groups, including a benzenesulfonamide moiety and an amino-substituted pyrimidine ring, makes it a versatile molecule for various biochemical interactions.

The structural composition of N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide is meticulously designed to facilitate specific interactions with biological targets. The tert-butyl group appended to the benzenesulfonamide core enhances the compound's lipophilicity, potentially improving its solubility and bioavailability. This characteristic is particularly crucial in drug design, where optimal pharmacokinetic profiles are often desired for effective therapeutic outcomes.

The pyrimidine ring, substituted with chlorine and methyl groups, introduces additional electronic and steric features that can modulate the compound's reactivity and binding affinity. Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The specific arrangement of atoms in this compound's structure suggests potential applications in inhibiting key enzymes or receptors involved in disease pathways.

In the realm of contemporary pharmaceutical research, N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide has been investigated for its potential role in addressing various therapeutic challenges. Researchers have been particularly interested in its interaction with enzymes that play a pivotal role in metabolic disorders and inflammatory conditions. The benzenesulfonamide moiety is known to exhibit inhibitory effects on certain enzymes, making this compound a candidate for further pharmacological exploration.

The synthesis of this compound involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The introduction of the amino group at the 3-position of the benzenesulfonamide core and the subsequent coupling with the pyrimidine derivative require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to produce complex molecules like N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide with increasing efficiency, facilitating its use in downstream applications.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity of N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide to target proteins. These studies have revealed promising interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The ability to modulate these interactions could lead to novel therapeutic strategies.

The chemical properties of N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide also make it suitable for use as an intermediate in more complex drug formulations. Its stability under various conditions and compatibility with other functional groups allow for its integration into larger molecular architectures. This flexibility is invaluable in drug design, where multiple components must work synergistically to achieve desired pharmacological effects.

Evaluation of this compound's biological activity has been conducted through both in vitro and in vivo studies. In vitro assays have provided insights into its interaction with cellular components, including receptors and enzymes relevant to disease pathways. These studies have often revealed dose-dependent effects, suggesting that optimal therapeutic levels can be achieved without excessive toxicity. In vivo models have further corroborated these findings, demonstrating potential efficacy in relevant disease models.

The safety profile of N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-y1)amino)benzenesulfonamide is another critical aspect that has been thoroughly examined. Preclinical toxicology studies have assessed its effects on various organ systems, providing data on potential side effects and safe dosage ranges. These findings are essential for guiding clinical development efforts and ensuring patient safety during therapeutic use.

The future prospects for N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin--4-y1)amino)benzenesulfonamide are promising, given its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its pharmacological properties through structural modifications, leading to enhanced efficacy and reduced side effects. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating these findings into tangible therapeutic benefits for patients.

In conclusion, N-(tert-butyl)-3-((2-chloro--5-methylpyrimidin--4-y1)amino)benzenesulfonamide (CAS No. 936092--53--4) represents a significant advancement in pharmaceutical research due to its intricate structure and multifaceted biological activities. Its potential as a lead molecule for drug discovery underscores the importance of innovative approaches in addressing complex diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:936092-53-4)N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
A916584
清らかである:99%
はかる:5g
価格 ($):563.0